molecular formula C11H15N3O3 B6630466 (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid

Cat. No. B6630466
M. Wt: 237.25 g/mol
InChI Key: DKPRTXIYLKQFBY-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, also known as DPC, is a molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DPC is a small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Mechanism of Action

DPP-4 is an enzyme that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose metabolism. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, prevent the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function and reduce insulin resistance.
Biochemical and Physiological Effects:
(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a beneficial effect on glucose metabolism by improving insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to improve beta-cell function, which is important for the maintenance of glucose homeostasis. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to reduce inflammation and oxidative stress, which are associated with the development of type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid is a small molecule inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been shown to have a high selectivity for DPP-4, which reduces the risk of off-target effects. However, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has a relatively short half-life, which may limit its use in in vivo experiments. In addition, (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid. One direction is to investigate the potential therapeutic applications of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective DPP-4 inhibitors, which may have a greater therapeutic effect. In addition, the development of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid analogues with improved pharmacokinetic properties may increase its bioavailability and efficacy.

Synthesis Methods

The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid involves the condensation of 2,4-dichloropyridazine with L-alanine methyl ester hydrochloride, followed by the reaction of the resulting intermediate with tert-butyl carbazate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been reported in several research papers, and the yield of the final product is generally high.

Scientific Research Applications

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors, such as (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid, have been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. (2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid has also been shown to have a beneficial effect on pancreatic beta-cell function, which is important for the maintenance of glucose homeostasis.

properties

IUPAC Name

(2S)-3,3-dimethyl-2-(pyridazine-4-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)8(10(16)17)14-9(15)7-4-5-12-13-6-7/h4-6,8H,1-3H3,(H,14,15)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRTXIYLKQFBY-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.